ethyl 6-(acetyloxy)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate
Description
Ethyl 6-(acetyloxy)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate is a tricyclic quinoline derivative featuring an acetyloxy group at the 6-position and an ethyl ester at the 5-position. This compound is structurally related to bioactive quinolones and pyrroloquinoline alkaloids, which are known for diverse pharmacological activities, including diuretic and antimicrobial effects . Its synthesis likely involves condensation reactions followed by acetylation, as seen in analogous compounds (e.g., ethyl 6-hydroxy-4-oxo derivatives) that form via reactions with triethyl methanetricarboxylate and subsequent functionalization .
Properties
IUPAC Name |
ethyl 9-acetyloxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-3-21-16(20)12-14(22-9(2)18)11-6-4-5-10-7-8-17(13(10)11)15(12)19/h4-6H,3,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERMGIRJXNKINZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CC3)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as quinolines, have been reported to have a wide range of targets, including various enzymes and receptors.
Mode of Action
It is known that quinoline derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or binding to specific receptors.
Biological Activity
Ethyl 6-(acetyloxy)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, diuretic, and potential anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The compound has a molecular weight of 301.29 g/mol and features several functional groups that contribute to its biological activity. Its structure includes an acetyloxy group, which may enhance its solubility and reactivity in biological systems .
Diuretic Activity
Research has indicated that certain pyrroloquinoline derivatives possess diuretic effects comparable to established diuretics like hydrochlorothiazide. A study involving N-(arylalkyl)-6-hydroxy derivatives demonstrated statistically significant diuretic effects in animal models. These compounds were administered at a dose of 10 mg/kg and exhibited enhanced urinary function compared to controls . The introduction of specific substituents in the structure appears to modulate this activity positively.
Table 1: Summary of Diuretic Activity Studies
| Compound Name | Dose (mg/kg) | Effect Compared to Hydrochlorothiazide |
|---|---|---|
| Ethyl 6-(acetyloxy)-4-oxo... | 10 | Not directly studied but hypothesized to be effective based on structural analogs |
| N-(arylalkyl)-6-hydroxy... | 10 | Significant increase in diuresis |
Potential Anticancer Properties
While direct studies on the anticancer activity of this compound are scarce, the broader class of pyrroloquinolines has shown promise in cancer research. For example, structural modifications in related compounds have been associated with enhanced cytotoxicity against various cancer cell lines. The mechanisms often involve the inhibition of cell proliferation and induction of apoptosis .
Case Studies and Research Findings
A notable case study involved the evaluation of various pyrroloquinoline derivatives for their biological effects. The findings suggested that modifications at specific positions significantly influenced their pharmacological profiles. For instance, the introduction of an acetyloxy group was found to enhance solubility and potentially improve bioavailability in vivo .
Scientific Research Applications
Chemical Properties and Structure
Ethyl 6-(acetyloxy)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate has the following chemical formula:
- Molecular Formula : C₁₆H₁₅N₁O₅
- CAS Number : 7512-51-8
The compound features a pyrroloquinoline structure that is known for its potential therapeutic properties.
Antimalarial Activity
Research indicates that derivatives of quinoline compounds, including those similar to this compound, have shown promising antimalarial effects. A study highlighted the synthesis of novel 4-oxo quinolone analogs that exhibited activity against Plasmodium falciparum, the malaria-causing parasite. The structure-activity relationship (SAR) studies revealed that specific modifications could enhance antimalarial potency significantly .
Anticancer Properties
This compound and its derivatives have been investigated for their anticancer properties. Compounds with similar structural motifs have been reported to exhibit cytotoxic activity against various cancer cell lines. For instance, thiazole-integrated quinoline derivatives have demonstrated efficacy against colon carcinoma and lung cancer cells due to their ability to induce apoptosis and inhibit tumor growth .
Case Study 1: Synthesis and Antimalarial Testing
A study conducted at the Swiss Tropical Institute synthesized a series of 4-oxo quinolone derivatives and tested their antimalarial activity. The results indicated that certain modifications to the ethyl carboxylate group significantly enhanced the compounds' efficacy against intra-erythrocytic stages of P. falciparum. This suggests that this compound could be a lead compound for further development in antimalarial drug discovery .
Case Study 2: Anticancer Activity Evaluation
In another investigation focusing on pyrrolidine derivatives similar to this compound, researchers evaluated their cytotoxic effects on various cancer cell lines. The findings revealed that these compounds could inhibit cell proliferation effectively and induce apoptosis in cancer cells. The structure-function relationship analysis provided insights into the modifications necessary for optimizing anticancer activity .
Summary of Findings
The applications of this compound span across antimalarial and anticancer research. Its unique structural features contribute to its biological activities:
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents at the 5- and 6-positions critically affect solubility, stability, and reactivity. Key comparisons include:
*Calculated based on structural formula.
- Stability : Ethyl esters (e.g., 5-COOEt) are more resistant to hydrolysis than methyl esters (e.g., methyl 4-methyl-2-oxo analogs) but less stable than carboxamides (e.g., N-(2-Bromophenyl) derivative) .
- Crystallinity : Methyl and ethyl esters (e.g., methyl 4-methyl-2-oxo derivative) exhibit distinct crystal packing due to C–H···π and hydrogen-bonding interactions, which could influence formulation stability .
Preparation Methods
Core Pyrroloquinoline Skeleton Formation
Palladium-Catalyzed Biaryl Coupling
The tricyclic framework is frequently assembled via palladium-mediated cross-coupling reactions. A representative approach begins with 2-bromo-3-bromomethylquinoline (29 ) and quinazolin-4(3H)-one (30 ). Treatment with potassium tert-butoxide generates 3-[(quinolin-3-yl)methyl]-4-quinazolinone (31 ), which undergoes palladium-catalyzed biaryl coupling to yield the pentacyclic intermediate 32 in 86% yield. While this method targets a related quinazolinone derivative, analogous conditions apply to pyrroloquinoline systems by substituting the coupling partners.
Key Reaction Parameters:
- Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., PPh₃)
- Solvent : DMF or toluene under inert atmosphere
- Temperature : 80–110°C for 12–24 hours
Cyclocondensation of Functionalized Quinolines
Alternative routes employ cyclocondensation between 3-aminomethyl-2-bromoquinoline (33 ) and 4-ethyl-2-methylhepta-2,4-dienoic acid to form amide 34 . Subsequent palladium-catalyzed coupling with acrylate derivatives furnishes the pyrrolo[3,2,1-ij]quinoline core. This method highlights the versatility of bromoquinoline intermediates in annulation reactions.
Introduction of the Acetyloxy Group
Post-Cyclization Acetylation
The acetyloxy moiety at position 6 is typically introduced via acetylation of a hydroxylated precursor. For example, hydroxylation of the quinoline intermediate at position 6 using oxidative conditions (e.g., H₂O₂/Fe²⁺) followed by treatment with acetic anhydride in pyridine achieves O-acetylation.
Optimization Considerations:
Esterification at Position 5
Carboxylic Acid to Ethyl Ester Conversion
The ethyl ester group is installed either during cyclization or via post-synthesis esterification. A common protocol involves reacting 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (26 ) with ethanol under acidic conditions (e.g., H₂SO₄ or HCl gas).
Experimental Protocol:
Integrated Synthetic Pathways
One-Pot Tandem Cyclization-Esterification
Recent advances demonstrate tandem cyclization-esterification sequences. Ethyl azidoacetate condensation with 4-formylquinolines (56 ) in the presence of sodium ethoxide under nitrogen directly yields ethyl pyrrolo[2,3-c]quinoline-2-carboxylates (57 ). Adapting this to the target compound would require formylquinoline precursors with pre-installed acetyloxy groups.
Reaction Scheme:
$$ \text{4-Formylquinoline} + \text{Ethyl Azidoacetate} \xrightarrow{\text{NaOEt, N₂}} \text{Ethyl Pyrroloquinoline Carboxylate} $$
Comparative Analysis of Methodologies
Q & A
Q. What are the standard synthetic protocols for ethyl 6-(acetyloxy)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate?
- Methodological Answer : The compound is synthesized via condensation of indoline with triethyl methanetricarboxylate at 488 K. Key steps include:
- Dropwise addition of indoline to heated triethyl methanetricarboxylate under anhydrous conditions.
- Distillation of ethanol by-product during reaction.
- Post-reaction purification using xylene and hexane to isolate the product.
Yield is influenced by water content; maintaining anhydrous conditions minimizes hydrolysis of the main product .
Q. How is purity assessed for this compound?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is the primary method, detecting 2–6% impurities (e.g., by-product 6-hydroxy-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one). Retention time and peak area analysis are critical for quantification .
Q. What structural features are confirmed by crystallography?
- Methodological Answer : X-ray diffraction reveals:
- A planar heterotricyclic core.
- Strong O–H∙∙∙O intermolecular hydrogen bonds forming chains along the crystallographic b-axis.
Bond lengths and angles align with typical values for similar quinoline derivatives .
Advanced Research Questions
Q. How can hydrolysis and decarboxylation be mitigated during synthesis?
- Methodological Answer :
- Use rigorously dried reagents and solvents.
- Monitor water content via Karl Fischer titration.
- Avoid prolonged high-temperature exposure post-synthesis to prevent decarboxylation of the main product .
Q. What analytical challenges arise in structural confirmation, and how are they addressed?
- Methodological Answer :
Q. How do reaction conditions influence by-product formation?
- Methodological Answer : By-product formation (e.g., compound 3 in ) correlates with:
- Water content : >0.1% increases hydrolysis of the main product.
- Temperature : Exceeding 490 K accelerates decarboxylation.
Optimize via controlled addition rates and inert atmospheres .
Q. What computational methods aid in reaction optimization?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches predict:
- Transition states for condensation and hydrolysis.
- Thermodynamic stability of intermediates.
Pair computational results with DoE (Design of Experiments) to narrow optimal conditions (e.g., stoichiometry, catalyst loading) .
Q. How do intermolecular interactions affect crystallization?
- Methodological Answer : Hydrogen bonding (O–H∙∙∙O) and C–H∙∙∙π interactions govern crystal packing. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
